2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide
Description
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide features a multifaceted structure:
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-12-18(28-20(22-12)16-5-4-8-26-16)10-21-19(24)11-27-15-7-6-14(13(2)23)9-17(15)25-3/h4-9H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLLOTXYILDSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=C(C=C(C=C3)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that may contribute to its biological activity:
- Acetamide Group : Known for its role in various biological processes.
- Methoxy and Acetyl Groups : Often associated with enhanced lipophilicity, which can influence cellular permeability.
- Furan and Thiazole Rings : These heterocyclic structures are frequently found in biologically active compounds and may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| Functional Groups | Acetamide, Methoxy, Furan, Thiazole |
Anticancer Potential
While specific studies on this compound are scarce, the presence of thiazole and furan groups suggests potential anticancer properties. Compounds containing similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzyme Activity : Many related compounds act as enzyme inhibitors, which could be relevant for metabolic pathways involved in cancer progression.
- Interaction with Receptors : The structural similarity to known ligands suggests possible interactions with cellular receptors, influencing signaling pathways that regulate cell proliferation and survival.
Case Studies
- Thiazole Derivatives : Research indicates that thiazole-containing compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For example, a study demonstrated that a thiazole derivative reduced cell viability in breast cancer cells through mitochondrial dysfunction.
- Furan-Based Compounds : Compounds with furan rings have been shown to possess anti-inflammatory properties, which could complement anticancer effects by reducing tumor-associated inflammation.
Toxicity and Safety Profile
While specific toxicity data for this compound is not available, related compounds have exhibited varying degrees of toxicity. The safety profile should be assessed through in vitro cytotoxicity assays and in vivo studies to establish safe dosage ranges for potential therapeutic applications.
Future Research Directions
Given the limited information on this specific compound, further research is essential:
- In Vitro Studies : Conducting cytotoxicity assays on various cancer cell lines to evaluate the biological activity.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its effects on cellular pathways.
- Animal Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
Comparison with Similar Compounds
Structural Analogues with Phenoxy-Acetamide Moieties
Compound Class: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides ()
- Key Features: Thiazolidinedione (TZD) group replaces the thiazole-furan system. Substituted phenoxy groups similar to the target compound.
- Activity: Hypoglycemic effects in Wister albino mice (ED₅₀: 30–50 mg/kg), attributed to TZD’s PPAR-γ agonism .
- Comparison :
The TZD derivatives exhibit validated metabolic activity, whereas the target compound’s thiazole-furan system may favor kinase or cyclooxygenase inhibition, as seen in other thiazole-containing drugs .
Triazole-Thio-Acetamide Derivatives ()
Examples :
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives ().
- N-(5-fluoro-2-methylphenyl)-2-((4-ethyl-5-(furan-2-yl)-triazol-3-yl)sulfanyl)acetamide ().
- Key Features :
- Triazole-sulfanyl linkage instead of thiazole.
- Furan-2-yl substituent conserved.
- Activity : Anti-exudative effects (e.g., 35–45% inhibition vs. diclofenac’s 50% at 10 mg/kg) .
- Comparison: Parameter Target Compound Triazole Derivatives () Heterocycle Thiazole 1,2,4-Triazole Sulfur Linkage None Sulfanyl (-S-) Bioactivity Not reported Anti-inflammatory
The sulfanyl group in triazole derivatives improves solubility but may reduce blood-brain barrier penetration compared to the acetyl-methoxyphenoxy group .
Benzamide and Nitroacetamide Analogues ()
Examples :
- N-[(2R)-1-Amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide ().
- N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide ().
- Key Features: Benzamide or nitroacetamide backbone. Furan conserved but paired with dimethylamino or nitro groups.
- Comparison: Parameter Target Compound Benzamide/Nitroacetamides Backbone Acetamide Benzamide/Nitroacetamide Functional Groups Acetyl-methoxy Nitro/dimethylamino Target Not reported Epigenetic enzymes (ATAD2)
Key Structural and Functional Trends
Heterocyclic Influence :
- Thiazole (target compound) vs. triazole (–5) vs. thiazolidinedione (): Thiazole and triazole enhance kinase binding, while TZD drives metabolic activity.
Substituent Effects: 4-Acetyl-2-methoxyphenoxy improves stability but may reduce solubility vs. sulfanyl groups (–5).
Biological Activity :
- Anti-inflammatory (triazole), hypoglycemic (TZD), and epigenetic (benzamide) activities highlight scaffold-dependent diversification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
